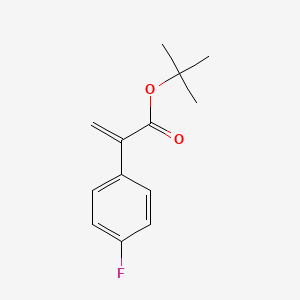
tert-Butyl 2-(4-fluorophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-fluorophenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-fluorophenyl)acrylate typically involves the esterification of 2-(4-fluorophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-(4-fluorophenyl)acrylic acid.
Reduction: Formation of tert-butyl 2-(4-fluorophenyl)propanoate.
Substitution: Formation of substituted fluorophenyl acrylates.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 2-(4-fluorophenyl)acrylate is used as a monomer in polymerization reactions to create specialty polymers with unique properties such as high hydrophobicity and thermal stability .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acrylate moiety can participate in radical polymerization reactions, leading to the formation of polymer chains. The fluorophenyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl acrylate
- tert-Butyl methacrylate
- 2-(4-fluorophenyl)acrylic acid
Comparison: tert-Butyl 2-(4-fluorophenyl)acrylate is unique due to the presence of both the tert-butyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and thermal stability, compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H15FO2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
tert-butyl 2-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-8H,1H2,2-4H3 |
InChI-Schlüssel |
LAQURSAVRQDYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)

![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
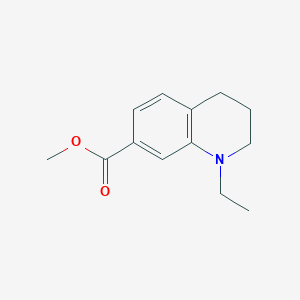
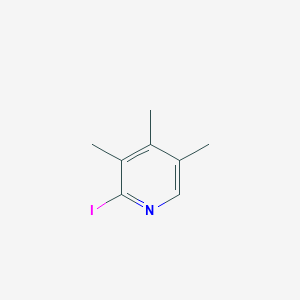
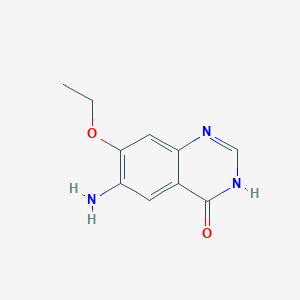
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
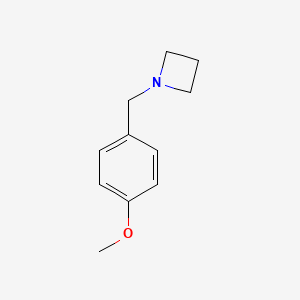
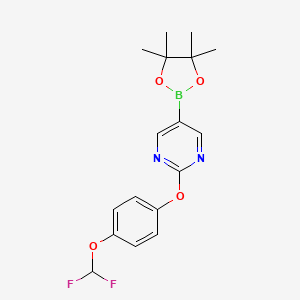
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)

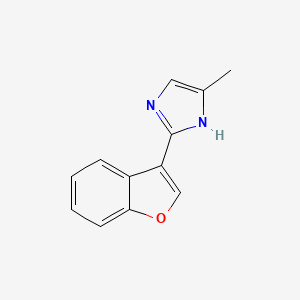
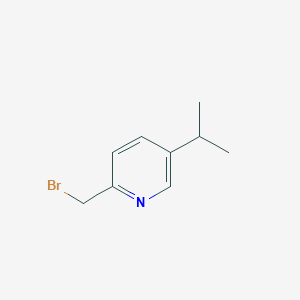
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
